REACTION_CXSMILES
|
[Cl:1]Cl.[C:3]([O:12][CH3:13])(=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6]>C(Cl)(Cl)Cl>[Cl:1][C:9]1[CH:10]=[C:4]([C:3]([O:12][CH3:13])=[O:11])[C:5]([OH:6])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
the chloroform was removed
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to fractional distillation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide 152 g (81.5%) of a fraction at 117° to 120° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(C(=O)OC)=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |